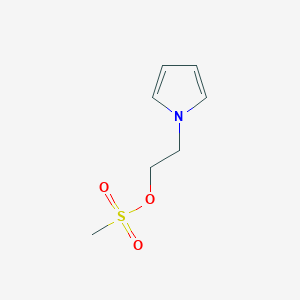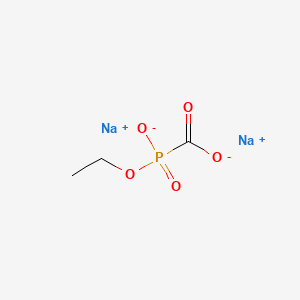
2-Hydroxy-3,5-diiodobenzohydrazide
Übersicht
Beschreibung
The compound of interest, 2-Hydroxy-3,5-diiodobenzohydrazide, is a derivative of benzohydrazide characterized by the presence of two iodine atoms and a hydroxyl group on the benzene ring. This structure is related to various hydrazide compounds that have been synthesized and studied for their potential applications, including antibacterial activities and their ability to form complex molecular structures with interesting chemical properties .
Synthesis Analysis
The synthesis of related hydrazide compounds typically involves the condensation of salicylaldehyde derivatives with hydrazides in a methanol solution. For instance, the synthesis of a Schiff base compound related to 2-Hydroxy-3,5-diiodobenzohydrazide was achieved by condensing 3,5-dibromosalicylaldehyde with 2-hydroxybenzoic acid hydrazide . Similarly, the title compound was synthesized by condensing 3,5-diiodosalicylaldehyde with 2-methoxybenzohydrazide . These reactions often occur under mild conditions and can yield products with high degrees of purity and crystallinity.
Molecular Structure Analysis
The molecular structure of hydrazide compounds is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the related compound 2-Hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide has two benzene rings that make a dihedral angle of 19.03°, and the structure is stabilized by various hydrogen bonds and interactions . The title compound itself has two independent molecules in the asymmetric unit, with dihedral angles between the benzene rings of 30.2° and 21.7°, respectively, and features intramolecular hydrogen bonds .
Chemical Reactions Analysis
Hydrazide compounds can participate in various chemical reactions, including the formation of Schiff bases through condensation with aldehydes. These reactions are often facilitated by the presence of functional groups such as hydroxyl or methoxy groups that can interact with other molecules to form stable structures. The resulting compounds can exhibit different configurations and stereoselectivity, as seen in the synthesis of related dihydrobenzo[d]oxazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazide compounds, including 2-Hydroxy-3,5-diiodobenzohydrazide, are influenced by their molecular structure. The presence of iodine atoms, for example, can significantly increase the molecular weight and affect the compound's density and solubility. The intramolecular hydrogen bonding within these compounds can also impact their melting points and stability. The crystallographic data, such as unit cell dimensions and space group, provide insights into the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Schiff Base Compound Synthesis : 2-Hydroxy-3,5-diiodobenzohydrazide has been utilized in synthesizing Schiff base compounds. An example is the creation of a compound through the condensation of 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol. This compound exhibits moderate antibacterial activities (Wang et al., 2007).
Antioxidant Ability in Derivatives : Derivatives of 2-hydroxy-3,5-diiodobenzohydrazide, such as 5-amino-1,3,4-oxadiazole derivatives containing 2,6-dimethoxyphenol, have been synthesized and tested for their antioxidant properties. These derivatives showed significant free-radical scavenging ability in various assays (K. Ali, 2015).
Intramolecular Interactions and Structural Analysis : The compound 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide, a derivative of 2-hydroxy-3,5-diiodobenzohydrazide, demonstrates interesting intramolecular hydrogen bonding, forming a two-dimensional polymeric structure. This highlights its potential in materials science and crystallography (San-Jun Peng & H. Hou, 2008).
Catalytic and Biochemical Applications
Catalysis in Oxidation Reactions : Iron(III) and cobalt(III) complexes derived from Schiff bases of 2-hydroxybenzohydrazide have been used as catalysts in microwave-assisted solvent-free peroxidative oxidation of alcohols. These complexes facilitate efficient and selective synthesis of ketones, demonstrating their potential in catalysis and organic synthesis (Manas Sutradhar et al., 2016).
Antimicrobial and Cytotoxic Agents : Iodinated hydrazide-hydrazones derivatives, involving 2-hydroxy-3,5-diiodobenzohydrazide, have shown potent antibacterial and antifungal properties. Some of these compounds have also demonstrated cytotoxicity against certain cell lines, indicating their potential in developing new antimicrobial and cancer therapies (M. Krátký et al., 2021).
Material Science and Electrochemistry
- **Non-linear Optical CrystalProperties**: 2-Hydroxy-3,5-diiodobenzohydrazide derivatives have been investigated for their potential in non-linear optical applications. For instance, 2-hydroxy pyridinium 3,5-dinitrobenzoate, synthesized from 3,5-dinitro benzoic acid and 2-hydroxy pyridine, has shown promising opto-electronic properties, suggesting its use in advanced material science (K. Sathya et al., 2017).
- Corrosion Inhibition in Metals : Benzimidazole derivatives, including those related to 2-hydroxy-3,5-diiodobenzohydrazide, have been found to be effective corrosion inhibitors for metals in acidic environments. This application is significant in the field of industrial maintenance and protection of metallic structures (K. F. Khaled, 2003).
Wirkmechanismus
Target of Action
The primary targets of 2-Hydroxy-3,5-diiodobenzohydrazide are the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . The Endothelin-1 receptor plays a crucial role in vasoconstriction and the regulation of blood pressure. Aldo-keto reductase family 1 member C1 is involved in the metabolism of steroids, prostaglandins, and xenobiotics .
Mode of Action
It is known to interact with its targets, potentially influencing their function
Biochemical Pathways
Given its targets, it may influence pathways related to blood pressure regulation and steroid metabolism . More research is needed to fully understand the downstream effects of these interactions.
Result of Action
Given its targets, it may have effects on blood pressure regulation and steroid metabolism
Eigenschaften
IUPAC Name |
2-hydroxy-3,5-diiodobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNBBIIMWYBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)O)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522201 | |
| Record name | 2-Hydroxy-3,5-diiodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89011-15-4 | |
| Record name | 2-Hydroxy-3,5-diiodobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)


